(1R,4R)-4-(3-Fluoro-2-nitrophenylamino)cyclohexanol is a compound of interest in medicinal chemistry, particularly in the context of developing therapeutic agents for various diseases, including cancers. This compound features a cyclohexanol core substituted with a nitrophenylamino group and a fluorine atom, which may influence its biological activity and pharmacokinetic properties.
The compound belongs to the class of organic compounds known as phenols and amines, specifically categorized under substituted cyclohexanols. Its structural characteristics suggest it may exhibit unique interactions with biological targets due to the presence of both a hydroxyl group and a nitro group.
The synthesis of (1R,4R)-4-(3-Fluoro-2-nitrophenylamino)cyclohexanol typically involves multi-step organic reactions. One common synthetic route includes:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy are employed to monitor the progress of reactions and confirm product identity.
The molecular structure of (1R,4R)-4-(3-Fluoro-2-nitrophenylamino)cyclohexanol can be represented as follows:
The structure features:
Structural data can be obtained through X-ray crystallography or computational modeling, providing insights into the compound's three-dimensional conformation and potential interactions with biological targets.
(1R,4R)-4-(3-Fluoro-2-nitrophenylamino)cyclohexanol can undergo several types of chemical reactions:
Reactions are typically carried out under controlled conditions using appropriate catalysts or reagents to facilitate desired transformations while minimizing side reactions.
The mechanism of action for (1R,4R)-4-(3-Fluoro-2-nitrophenylamino)cyclohexanol is primarily related to its ability to interact with specific enzymes or receptors in biological systems.
Quantitative data on binding affinities can be obtained through assays such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), providing insights into its efficacy as a therapeutic agent.
Relevant analytical data can include melting point determination, spectroscopic analysis (NMR, IR), and mass spectrometry for characterization.
The primary applications of (1R,4R)-4-(3-Fluoro-2-nitrophenylamino)cyclohexanol lie in medicinal chemistry:
Ongoing research continues to explore its efficacy and safety profiles through preclinical and clinical trials, aiming to establish it as a viable therapeutic option in oncology and beyond.
FMS-like Tyrosine Kinase 3-Internal Tandem Duplication mutations represent among the most prognostically significant molecular alterations in Acute Myeloid Leukemia, occurring in approximately 25–30% of adult patients. These mutations involve in-frame duplications within the juxtamembrane domain (exon 14) of the FMS-like Tyrosine Kinase 3 receptor, ranging from 3 to 1,236 nucleotides in length [4] [5]. The juxtamembrane domain normally functions as an autoinhibitory regulator through steric hindrance of the tyrosine kinase domain. Internal Tandem Duplication insertions disrupt this autoinhibition, resulting in constitutive, ligand-independent activation of the FMS-like Tyrosine Kinase 3 receptor [2] [4].
This constitutive activation initiates aberrant downstream signaling cascades, including:
Notably, FMS-like Tyrosine Kinase 3-Internal Tandem Duplication signaling exhibits distinct pathological characteristics compared to Tyrosine Kinase Domain point mutations. The Internal Tandem Duplication mutation induces aberrant Signal Transducer and Activator of Transcription 5 activation and endoplasmic reticulum retention of the receptor, contributing to genomic instability through increased reactive oxygen species generation and error-prone DNA repair [4]. This molecular instability fosters clonal evolution and therapeutic resistance. The allelic ratio (mutant-to-wild-type allele burden) significantly influences clinical outcomes, with higher ratios (>0.5) correlating with increased relapse risk and reduced overall survival [4] [6].
Table 1: FMS-like Tyrosine Kinase 3 Mutation-Driven Resistance Mechanisms in Acute Myeloid Leukemia
Resistance Mechanism | Molecular Consequence | Therapeutic Implication |
---|---|---|
Gatekeeper mutations (F691L) | Steric hindrance of inhibitor binding | Resistance to Type II inhibitors |
Activation loop mutations (D835V/Y) | Conformational shift favoring active kinase state | Resistance to specific Type I inhibitors |
Clonal selection | Emergence of FMS-like Tyrosine Kinase 3-independent clones | Bypass signaling pathways activation |
Stromal protection | Microenvironment-mediated survival signals | Cytokine-mediated resistance |
FMS-like Tyrosine Kinase 3 Ligand upregulation | Hyperactivation of wild-type/wild-type FMS-like Tyrosine Kinase 3 dimers | Reduced inhibitor efficacy in post-chemotherapy niche |
The oncogenic dependency of FMS-like Tyrosine Kinase 3-mutated blasts on constitutive FMS-like Tyrosine Kinase 3 signaling establishes FMS-like Tyrosine Kinase 3 as a compelling therapeutic target. FMS-like Tyrosine Kinase 3 mutations are founder genetic events in leukemogenesis, present in pre-leukemic hematopoietic stem cells and persisting through disease evolution [4] [8]. Unlike passenger mutations, FMS-like Tyrosine Kinase 3-Internal Tandem Duplication drives leukemic transformation through:
The therapeutic rationale extends beyond mutation inhibition to microenvironment modulation. Following chemotherapy-induced aplasia, bone marrow stromal cells upregulate FMS-like Tyrosine Kinase 3 Ligand by 2-3 logarithmic orders, creating a protective niche for residual FMS-like Tyrosine Kinase 3-mutated blasts [4]. This biological context underpins the clinical efficacy of combining FMS-like Tyrosine Kinase 3 inhibitors with cytotoxic chemotherapy, simultaneously targeting bulk tumor cells and microenvironmental protection.
Pharmacodynamic superiority defines next-generation FMS-like Tyrosine Kinase 3 inhibitors. Midostaurin (first-generation, multi-targeted) exhibits FMS-like Tyrosine Kinase 3-Internal Tandem Duplication half-maximal inhibitory concentration = 9.3 nanomolar, while gilteritinib (second-generation, selective) achieves half-maximal inhibitory concentration = 1.6 nanomolar [4]. Novel compounds under investigation demonstrate further enhanced potency, exemplified by FLIN-4 (half-maximal inhibitory concentration = 1.07 ± 0.04 nanomolar against FMS-like Tyrosine Kinase 3) and benzimidazole derivative 22b (half-maximal inhibitory concentration = 0.48 nanomolar against FMS-like Tyrosine Kinase 3-Tyrosine Kinase Domain-D835Y) [1] [7]. These improvements translate clinically to higher response rates and more durable remissions.
Table 2: Comparative Potency of Select FMS-like Tyrosine Kinase 3 Inhibitors Against Mutation Subtypes
Inhibitor | Generation | FMS-like Tyrosine Kinase 3-Internal Tandem Duplication half-maximal inhibitory concentration (nanomolar) | FMS-like Tyrosine Kinase 3-Tyrosine Kinase Domain-D835Y half-maximal inhibitory concentration (nanomolar) | FMS-like Tyrosine Kinase 3-F691L half-maximal inhibitory concentration (nanomolar) |
---|---|---|---|---|
Midostaurin | First | 9.3 | 10 | >1000 |
Gilteritinib | Second | 1.6 | 1.4 | 160.3* |
Quizartinib | Second | 1.2 | >100 | >1000 |
FLIN-4 | Novel | 1.07 ± 0.04 | Not reported | Not reported |
Compound 22b | Novel | 16.1 (cellular) | 0.48 | 160.3 (cellular) |
Cellular proliferation half-maximal inhibitory concentration values provided where biochemical half-maximal inhibitory concentration unavailable*Sources: [1] [4] [7]
The structural optimization of FMS-like Tyrosine Kinase 3 inhibitors centers on resolving three critical challenges: mutation heterogeneity, kinase selectivity, and binding affinity. Heterocyclic cores serve as essential scaffolds that address these requirements through precise spatial organization of pharmacophoric elements. Type I inhibitors (e.g., gilteritinib) bind the active kinase conformation with a U-shaped topology, featuring:
Type II inhibitors (e.g., quizartinib) adopt an extended linear conformation stabilized in the inactive DFG-out state, utilizing:
The strategic incorporation of rigid heterocycles enables optimization of key parameters:
Molecular dynamics simulations of benzimidazole-based inhibitors (e.g., 4ACP and 22b) demonstrate that subtle modifications dramatically impact binding stability. The migration from 4-acetamidophenyl (4ACP) to 3-acetamidophenyl (21l) improved FMS-like Tyrosine Kinase 3-Tyrosine Kinase Domain-D835Y inhibition 3-fold (half-maximal inhibitory concentration = 1.47 nanomolar), while extension with solvent-accessible groups (22b) yielded sub-nanomolar potency (half-maximal inhibitory concentration = 0.48 nanomolar) [7]. These enhancements correlated with reduced root-mean-square deviation fluctuations (0.2–0.3 nanometers versus 0.4–0.5 nanometers) and consistent hydrogen bond occupancy (>85% versus <60%) in 100-nanosecond simulations, confirming superior target engagement [7] [9].
The cyclohexanol scaffold present in "(1R,4R)-4-(3-Fluoro-2-nitrophenylamino)cyclohexanol" exemplifies strategic stereochemical design. The (1R,4R) configuration positions the amino group axial to the cyclohexane plane, optimizing vector alignment with the juxtamembrane domain in FMS-like Tyrosine Kinase 3-Internal Tandem Duplication mutants. The secondary alcohol provides both hydrogen bonding capability and aqueous solubility, while the ortho-nitro-fluoroaryl moiety induces dipole interactions with Tyrosine 572 and Arginine 588 residues [7] [9]. This molecular architecture demonstrates how rational heterocyclic engineering overcomes the limitations of early FMS-like Tyrosine Kinase 3 inhibitors, creating compounds with enhanced mutation coverage and kinome selectivity.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 1246815-51-9
CAS No.: 203860-42-8